molecular formula C15H26O2 B2373286 Jaeschkeanadiol CAS No. 41690-67-9

Jaeschkeanadiol

Cat. No.: B2373286
CAS No.: 41690-67-9
M. Wt: 238.371
InChI Key: SUAPQGLGNKUSLY-LJISPDSOSA-N
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Description

Jaeschkeanadiol is a sesquiterpenoid compound with the molecular formula C15H26O2. It is a naturally occurring compound found in certain plant species, particularly within the genus Ferula. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research .

Future Directions

Future research on Jaeschkeanadiol could focus on further elucidating its chemical properties and potential biological activities. Given the promising biological properties of sesquiterpenes, this compound may have potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Jaeschkeanadiol can be synthesized through the extraction and purification of organic root extracts from plants such as Ferula vesceritensis. The process involves extensive fractionation and purification techniques, including chromatography and spectroscopic analysis .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale extraction of plant material followed by purification processes to isolate the compound. The use of advanced chromatographic techniques ensures the purity and yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Jaeschkeanadiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Jaeschkeanadiol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For instance, this compound has been shown to inhibit viral replication by targeting viral proteases and RNA-dependent RNA polymerase .

Comparison with Similar Compounds

Jaeschkeanadiol is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:

    Ferutinin: Another sesquiterpenoid with antimicrobial properties.

    Teferidin: Known for its antifungal activity.

    Teferin: Exhibits antiviral properties.

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Properties

IUPAC Name

(1R,3aR,8S,8aS)-3a,6-dimethyl-1-propan-2-yl-2,3,4,7,8,8a-hexahydroazulene-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10(2)15(17)8-7-14(4)6-5-11(3)9-12(16)13(14)15/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAPQGLGNKUSLY-LJISPDSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CCC(C2C(C1)O)(C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)O)(C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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